Erlotinib mesylate
Overview
Description
Erlotinib mesylate is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. The compound is marketed under the trade name Tarceva and works by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the EGFR, thereby blocking the signaling pathways that lead to cancer cell proliferation .
Mechanism of Action
Target of Action
Erlotinib mesylate primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the ErbB family of cell membrane receptors that are crucial mediators of cell growth, differentiation, and survival . It is found in both healthy and cancerous cells .
Mode of Action
This compound works by inhibiting the intracellular phosphorylation of tyrosine kinase associated with EGFR . It binds reversibly to the ATP-binding site of the EGFR tyrosine kinase . This inhibition prevents further downstream signaling, resulting in cell death .
Biochemical Pathways
This compound affects multiple signaling pathways that play a role in tumor growth and angiogenesis, including the Ras/Raf and PI3K/Akt pathways . When EGFR is activated, transcription factors such as Jun, Fos, Myc, and cyclin D1 are activated, promoting cell growth and mitosis .
Pharmacokinetics
The pharmacokinetics of this compound is described by a two-compartment model with first-order extravascular absorption kinetics . There is a time delay of approximately 2 hours between erlotinib plasma concentrations and pEGFR degradation . Erlotinib and its primary metabolite OSI-420 apparent clearances were higher in patients under 5 years compared to older patients .
Result of Action
This compound has shown a significant improvement in median survival, quality of life, and related symptoms in an unselected population of advanced and metastatic NSCLC patients in the second- or third-line setting . Furthermore, erlotinib has significant antitumor activity in first-line treatment .
Action Environment
Environmental factors such as smoking, radon, and asbestos have been reported as possible etiologic factors of NSCLC . These factors could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Erlotinib mesylate is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking a protein called epidermal growth factor receptor (EGFR) that can cause the cancer to grow . This action can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a receptor tyrosine kinase inhibitor, which acts on the epidermal growth factor receptor (EGFR) . It binds to the EGFR tyrosine kinase in a reversible fashion at the ATP binding site of the receptor, thereby inhibiting the intracellular phosphorylation of tyrosine kinase associated with EGFR .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, a study on Lewis lung cancer xenografts in mice showed that erlotinib has a significant antitumor effect
Metabolic Pathways
This compound is involved in several metabolic pathways. It is mainly metabolized by the liver enzyme CYP3A4 and to a lesser extent by CYP1A2 . The major biotransformation pathways of erlotinib are O-demethylation of the side chains followed by oxidation to a carboxylic acid .
Transport and Distribution
This compound is transported and distributed within cells and tissues. A study in rats using positron emission tomography (PET) imaging showed that erlotinib is an in vivo substrate of rOATP transporters expressed in the liver and possibly of rifampicin-inhibitable transporter(s) in the kidneys .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not clearly defined in the current search results. It is known that this compound acts on the epidermal growth factor receptor (EGFR), which is a cell membrane receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erlotinib mesylate involves several key steps. One common method includes reacting 6,7-bis(2-methoxyethoxy)-4-methoxyquinazoline with 3-ethynylaniline in the presence of a base and a reaction-inert solvent. The intermediate compound is then treated with a pharmaceutically acceptable acid to form the corresponding salt .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Erlotinib mesylate undergoes various chemical reactions, including:
Oxidation: Erlotinib can be oxidized to form different metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic reagents such as amines and thiols are often employed.
Major Products: The major products formed from these reactions include various metabolites and derivatives of erlotinib, which can have different pharmacological properties .
Scientific Research Applications
Erlotinib mesylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of tyrosine kinase inhibitors.
Biology: Erlotinib is employed in research on cell signaling pathways and cancer biology.
Comparison with Similar Compounds
Gefitinib: Another EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Afatinib: An irreversible EGFR inhibitor with broader activity against other members of the ErbB family.
Osimertinib: A third-generation EGFR inhibitor effective against T790M mutation-positive non-small cell lung cancer
Uniqueness of Erlotinib: Erlotinib is unique in its reversible binding to the EGFR tyrosine kinase and its specific use in combination with gemcitabine for the treatment of pancreatic cancer. Its pharmacokinetic properties, such as higher active drug exposure at the target site, make it distinct from other EGFR inhibitors .
Properties
IUPAC Name |
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4.CH4O3S/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;1-5(2,3)4/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBNMUVSOAYYIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248594-19-6 | |
Record name | Erlotinib mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=248594-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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